4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline
Overview
Description
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 4-position, a nitro group at the 6-position, and a pyrrolidinyl group at the 2-position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, including antioxidant, anti-inflammatory, antihyperglycemic, antimicrobial, antifungal, and anticancer properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Alkylation: The methyl group at the 4-position can be introduced via alkylation reactions using methyl iodide and a suitable base such as potassium carbonate.
Pyrrolidinylation: The pyrrolidinyl group at the 2-position can be introduced through nucleophilic substitution reactions using pyrrolidine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, alkylation, and pyrrolidinylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Pyrrolidine, halides, and suitable bases such as potassium carbonate.
Major Products Formed
Reduction: 4-Methyl-6-amino-2-(pyrrolidin-1-yl)quinoline.
Oxidation: 4-Carboxy-6-nitro-2-(pyrrolidin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline can be compared with other quinoline derivatives, such as:
4-Methylquinoline: Lacks the nitro and pyrrolidinyl groups, resulting in different chemical and biological properties.
6-Nitroquinoline: Lacks the methyl and pyrrolidinyl groups, affecting its reactivity and applications.
2-(Pyrrolidin-1-yl)quinoline: Lacks the methyl and nitro groups, leading to different biological activities.
The presence of the nitro, methyl, and pyrrolidinyl groups in this compound makes it unique and enhances its potential for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
4-methyl-6-nitro-2-pyrrolidin-1-ylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-14(16-6-2-3-7-16)15-13-5-4-11(17(18)19)9-12(10)13/h4-5,8-9H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIUVFQSFOEFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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